1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one
Description
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at position 4 with a methylamino group (-NHCH₃) and at position 3 with a propargyl ketone (prop-2-yn-1-one) moiety. This structure combines a five-membered oxygen-containing ring with a reactive alkyne-carbonyl system, making it a candidate for diverse chemical and pharmacological applications.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[4-(methylamino)oxolan-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
FSBTXTPQUFUNMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COCC1C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of oxirane with methylamine to form 4-(methylamino)oxirane. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Propargyl Ketone Derivatives
Example Compound : 1-(4-Methoxyphenyl)-3-(4-pentylphenyl)prop-2-yn-1-one (3ac)
- Structure : A propargyl ketone linked to aromatic groups (methoxyphenyl and pentylphenyl).
- Key Differences: Unlike the target compound, 3ac lacks the oxolane ring and methylamino group. The aromatic substituents may enhance π-π stacking interactions, affecting crystallinity and solubility.
Functional Implications :
- Propargyl ketones are reactive toward nucleophiles due to the electron-deficient alkyne and carbonyl groups.
- Aromatic substituents (e.g., in 3ac) increase hydrophobicity, whereas the oxolane ring in the target compound may improve water solubility.
Methylamino-Substituted Heterocycles
Example Compound: 4-(Methylamino)pyridine Derivatives
- Structure: Pyridine ring substituted with methylamino groups.
- Key Differences: The pyridine ring is aromatic and planar, contrasting with the non-aromatic oxolane ring in the target compound.
- Biological Activity: 4-(Methylamino)pyridine analogs potentiate voltage-gated calcium channels (e.g., in DRG neurons), suggesting that the methylamino group in the target compound could similarly influence ion channel interactions .
Example Compound: Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methylamino and ester groups.
- Key Differences : The strained cyclobutane ring may confer higher reactivity compared to the oxolane ring. The ester group offers different metabolic stability compared to the propargyl ketone.
Oxolane (Tetrahydrofuran) Derivatives
Example Compound : Posaconazole
- Structure : Contains an oxolane ring substituted with difluorophenyl and triazolyl groups.
- Key Differences : The triazole and difluorophenyl groups in posaconazole contribute to antifungal activity, whereas the propargyl ketone in the target compound may confer electrophilic reactivity.
- Stereochemical Considerations : Posaconazole’s biological activity is stereochemistry-dependent, suggesting that the configuration of the oxolane ring in the target compound could influence its efficacy .
Example Compound : 4-[(Prop-1-en-1-yloxy)methyl]-1,3-dioxolan-2-one
- Structure: Dioxolanone ring with a propenyloxymethyl substituent.
Complex Heterocyclic Systems
Example Compound: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Pyrazolo-pyrimidine core with methylamino, fluorophenyl, and chromenone groups.
- Key Differences : The extended π-system and multiple substituents enhance biological targeting (e.g., kinase inhibition), whereas the simpler oxolane-propargyl ketone system in the target compound may prioritize synthetic accessibility.
Biological Activity
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one is a compound of interest due to its potential biological activities, particularly in the context of cellular interactions and biochemical pathways. This article explores the compound's mechanisms of action, cellular effects, and relevant research findings.
The compound features a unique structure that includes a methylamino group and an oxolane ring, which contributes to its reactivity and biological activity. Its molecular formula is C₈H₉N₁O₂, and it has been identified as a thiol-reactive probe capable of covalently modifying cysteine residues in proteins.
Target of Action
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one acts primarily as a photosensitizer , which means it can absorb light and generate reactive oxygen species (ROS) upon activation. This property is significant in various therapeutic applications, including photodynamic therapy.
Mode of Action
The compound undergoes visible-light-induced oxidative formylation , leading to the generation of ROS such as singlet oxygen () and superoxide anion (). These ROS can induce oxidative stress in cells, potentially leading to apoptosis or necrosis depending on the concentration and exposure time.
Biochemical Pathways
The interaction of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one with cysteine residues suggests its involvement in several biochemical pathways , particularly those related to oxidative stress response and cellular signaling. The modification of cysteine residues can alter protein function, influencing processes such as enzyme activity and gene expression .
Impact on Cell Viability
Research indicates that the compound can significantly affect cell viability through its ROS-generating capabilities. For instance, studies have shown that exposure to this compound leads to increased levels of oxidative stress markers in various cell lines, including cancer cells .
Case Studies
Several case studies have examined the biological effects of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in reduced viability of HeLa and A549 cells, with IC50 values indicating potent antiproliferative effects. The mechanism was attributed to ROS-mediated apoptosis .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its ability to modify cysteine residues in bacterial proteins may disrupt essential functions, leading to cell death .
Research Findings
A summary of key findings related to the biological activity of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one is presented in Table 1.
Q & A
Basic Synthesis Methodology
Q: What is a robust synthetic route for 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one, and how can reaction yields be optimized? A: A viable approach involves reacting a substituted oxolan-3-yl ethynyl ketone precursor with methylamine. This method is analogous to the synthesis of arylprop-2-yn-1-one derivatives, where ethynyl ketones are condensed with amines at room temperature in polar aprotic solvents (e.g., THF or DMF) . Key considerations for yield optimization include:
- Catalyst selection: Use mild bases (e.g., K₂CO₃) to facilitate deprotonation without side reactions.
- Solvent control: Ensure anhydrous conditions to prevent hydrolysis of the propargyl ketone intermediate.
- Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the product in high purity (70–72% yields reported for analogous compounds) .
Advanced Crystallographic Analysis
Q: How can discrepancies in hydrogen bonding networks or disorder in crystallographic data for this compound be resolved using SHELX refinement? A: Modern SHELXL features (post-2015 updates) enable robust handling of crystallographic challenges:
- Disorder modeling: Use PART and FRAG instructions to partition disordered moieties (e.g., the oxolane ring) and refine occupancy ratios iteratively .
- Hydrogen bonding validation: Apply graph-set analysis (e.g., Etter’s rules) to compare observed hydrogen-bonding patterns (e.g., N–H···O interactions) with expected motifs, ensuring consistency with literature precedents .
- Twinning detection: Employ TWIN/BASF commands to address twinning artifacts, particularly if the crystal exhibits pseudo-symmetry .
Biological Activity Profiling
Q: Which enzymatic systems might interact with this compound, and what analytical methods are recommended to characterize its metabolic fate? A: The methylamino and propargyl ketone moieties suggest potential interactions with oxidoreductases, such as EC 1.5.99.14 (6-hydroxypseudooxynicotine dehydrogenase), which processes methylamino-substituted ketones in bacterial degradation pathways . To characterize metabolites:
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile) to separate polar intermediates.
- High-resolution NMR : Compare ¹H/¹³C spectra of metabolites with reference standards (e.g., methylamino butanones) to assign structural modifications .
Safety and Handling Protocols
Q: What personal protective equipment (PPE) and engineering controls are critical for safe laboratory handling of this compound? A:
- PPE : Wear NIOSH-approved safety goggles, nitrile gloves (tested for ketone resistance), and chemically resistant lab coats .
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure during synthesis or purification.
- Spill management : Neutralize residues with activated carbon or vermiculite, followed by disposal in accordance with hazardous waste protocols .
Computational Modeling
Q: How can molecular dynamics (MD) simulations predict the compound’s conformational stability in solution? A:
- Force field selection : Apply the GAFF2 or OPLS-AA force field to model the oxolane ring and propargyl ketone group.
- Solvent models : Use explicit solvent (e.g., TIP3P water) for MD runs (≥100 ns) to assess ring puckering dynamics and methylamino group solvation.
- Validation : Compare simulated NMR chemical shifts (via DFT calculations) with experimental data to refine torsional parameters .
Spectroscopic Characterization
Q: What NMR spectral features distinguish 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one from its structural analogs? A: Key diagnostic signals in ¹H NMR (CDCl₃, 400 MHz):
- Oxolane protons : Multiplet at δ 3.8–4.2 ppm (H-2/H-5) and δ 3.2–3.5 ppm (H-3/H-4).
- Propargyl ketone : Singlet at δ 2.8–3.0 ppm (C≡CH) and carbonyl resonance at δ 195–200 ppm in ¹³C NMR.
- Methylamino group : Broad singlet at δ 1.8–2.2 ppm (NHCH₃) in DMSO-d₆, shifting with pH .
Stability Under Experimental Conditions
Q: How does the compound’s stability vary under acidic vs. basic conditions, and what degradation products are anticipated? A:
- Acidic conditions (pH < 3) : The propargyl ketone may undergo hydration to form a diketone intermediate, detectable via IR (C=O stretch at 1700 cm⁻¹) .
- Basic conditions (pH > 10) : Nucleophilic attack on the carbonyl group could yield a carboxylate derivative, confirmed by LC-MS ([M+H]+ + 16 Da for hydroxylation) .
- Light sensitivity : Store in amber vials at −20°C to prevent photolytic cleavage of the propargyl moiety .
Advanced Synthetic Modifications
Q: What strategies enable selective functionalization of the oxolane ring’s methylamino group without perturbing the propargyl ketone? A:
- Protection/deprotection : Temporarily mask the methylamino group with Boc anhydride (tert-butyloxycarbonyl) before introducing substituents (e.g., alkylation or acylation) .
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition on the propargyl group post-functionalization to append imaging tags (e.g., fluorescein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
